3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 929975-30-4
VCID: VC5028030
InChI: InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
SMILES: C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F
Molecular Formula: C13H9FO2S
Molecular Weight: 248.27

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid

CAS No.: 929975-30-4

Cat. No.: VC5028030

Molecular Formula: C13H9FO2S

Molecular Weight: 248.27

* For research use only. Not for human or veterinary use.

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid - 929975-30-4

Specification

CAS No. 929975-30-4
Molecular Formula C13H9FO2S
Molecular Weight 248.27
IUPAC Name (E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Standard InChI Key XTWCWHWCDDPEAK-SOFGYWHQSA-N
SMILES C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F

Introduction

Synthesis Methods

The synthesis of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid could involve several steps, starting with the formation of the thiophene ring and its substitution with the fluorophenyl group. This might be achieved through cross-coupling reactions such as Suzuki or Heck reactions. The acrylic acid moiety could then be introduced via a condensation reaction with an appropriate aldehyde or through a Wittig reaction.

StepReaction TypeReagents
1. Formation of Thiophene RingCyclizationThiophene precursors
2. Introduction of Fluorophenyl GroupCross-Coupling (Suzuki)4-Fluorophenylboronic acid, catalyst
3. Introduction of Acrylic Acid MoietyCondensation/WittigAcrylic aldehyde or phosphorane

Potential Biological Activities

While specific biological activity data for 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is not available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, thiophene derivatives have been studied for their antioxidant, anti-inflammatory, and anticancer activities . The presence of a fluorophenyl group could enhance lipophilicity and influence the compound's interaction with biological targets.

Potential ActivityMechanism
AntioxidantRadical scavenging
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerInterference with cell proliferation

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